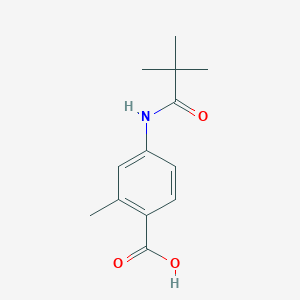

2-Methyl-4-pivalamidobenzoic acid

Description

Properties

IUPAC Name |

4-(2,2-dimethylpropanoylamino)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-8-7-9(5-6-10(8)11(15)16)14-12(17)13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKASVDUETPIROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Formation via Sulfonic Derivatives and Arylzinc Coupling

A foundational approach involves the use of sulfonic acid derivatives to activate the benzoic acid scaffold for subsequent coupling. As demonstrated in the synthesis of analogous compounds, methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate serves as a reactive intermediate for cross-coupling with arylzinc reagents. For 2-methyl-4-pivalamidobenzoic acid, this strategy could be adapted by introducing the pivalamido group prior to or after coupling.

The general mechanism proceeds as follows:

-

Sulfonation : The hydroxyl group of methyl 2-hydroxybenzoate is converted to a sulfonate ester using perfluorobutanesulfonyl chloride, enhancing leaving-group ability.

-

Cross-Coupling : Reaction with p-tolylzinc bromide in the presence of a palladium catalyst (e.g., Pd(0) complexes with diphenylphosphinoferrocene) facilitates C–C bond formation at the 4-position.

-

Hydrolysis : The methyl ester is saponified to the carboxylic acid using aqueous sodium hydroxide, as exemplified in related benzoic acid syntheses.

Critical parameters include catalyst selection (Pd vs. Ni), solvent polarity (tetrahydrofuran or dichloromethane), and reaction temperature, which collectively influence yield and purity. For instance, Pd-catalyzed reactions in tetrahydrofuran at reflux temperatures achieved 82–91% yields for methyl 2-(4-methylphenyl)benzoate, a structurally related compound.

Catalytic Systems and Ligand Effects

Palladium vs. Nickel Catalysts

Palladium-based catalysts, particularly Pd(0) complexes with phosphine ligands, dominate cross-coupling methodologies due to their superior activity and selectivity. In the synthesis of methyl 2-(4-methylphenyl)benzoate, Pd clusters supported on charcoal or ligated with triphenylphosphine achieved yields exceeding 80%, whereas Ni analogs required longer reaction times (72 hours) and resulted in lower yields (79%). The ligand environment also plays a critical role: bis-diphenylphosphinoferrocene enhanced catalytic turnover compared to monodentate phosphines, likely due to improved stability and electron donation.

Solvent and Base Optimization

Polar aprotic solvents like tetrahydrofuran (THF) facilitate ligand-catalyst interactions and intermediate solubility, while additives such as lithium chloride improve zinc reagent reactivity. In contrast, nonpolar solvents (e.g., toluene) may reduce side reactions but slow reaction kinetics. Base selection is equally critical; sodium hydroxide or potassium carbonate is typically employed for hydrolysis steps, with careful pH control to prevent over-acidification during carboxylate precipitation.

Pivalamido Group Introduction and Protection Strategies

Amidation of 4-Amino-2-methylbenzoic Acid

The pivalamido group is introduced via reaction of 4-amino-2-methylbenzoic acid with pivaloyl chloride under basic conditions. This step parallels methodologies used for 4-(methylamino)benzoic acid synthesis, where sodium hydroxide ensures deprotonation of the amine, enabling nucleophilic attack on the acyl chloride. Key considerations include:

One-Pot Approaches

Recent patents describe one-pot sequences combining coupling, amidation, and hydrolysis steps. For example, 2-methyl-4-N-(2-methylbenzoyl)benzoic acid was synthesized in 88.2% yield by reacting methyl anthranilate with benzoyl chloride in haloalkane solvents, followed by hydrolysis. Adapting this approach for pivalamido derivatives could streamline production while reducing purification steps.

Hydrolysis and Carboxylic Acid Liberation

Saponification of Methyl Esters

The final step in many benzoic acid syntheses involves hydrolyzing the methyl ester to the free acid. In a representative procedure, methyl 2-(4-methylphenyl)benzoate was treated with 25% sodium hydroxide in methanol/water, yielding 88.26% of the carboxylic acid after acidification. Variables affecting yield include:

-

Base Concentration : Excess NaOH accelerates hydrolysis but may degrade acid-sensitive groups.

-

Temperature : Mild heating (40–60°C) balances reaction rate and product stability.

Acid-Catalyzed Ester Cleavage

Alternative methods employ hydrochloric acid in aqueous dioxane, though this risks decarboxylation at elevated temperatures. For this compound, which contains a base-sensitive pivalamido group, enzymatic hydrolysis or microwave-assisted conditions may offer milder alternatives.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural confirmation. For instance, methyl 2-(4-methylphenyl)benzoate exhibited characteristic NMR signals at δ 2.34 (s, 3H, CH), 3.59 (s, 3H, OCH), and 7.19–7.75 ppm (m, 8H, aromatic). MS analysis revealed a molecular ion peak at m/z 226 (M), consistent with the expected molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection ensures product purity, particularly for pharmaceutical-grade material. In one case, a purity of 99.6% was achieved for a related benzoate ester using reverse-phase chromatography.

Comparative Data and Process Optimization

The table below summarizes key reaction parameters and yields from analogous syntheses:

Scientific Research Applications

Medicinal Chemistry

2-Methyl-4-pivalamidobenzoic acid is recognized for its antimicrobial and anticancer properties. It has been investigated for its ability to inhibit the growth of various pathogens and cancer cell lines.

Antimicrobial Activity :

- In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected microorganisms are summarized below:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity :

- Preliminary studies indicate that this compound may possess anticancer properties, with IC50 values against various cancer cell lines as follows:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Organic Synthesis

The compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, such as:

- Oxidation : Converts to carboxylic acids.

- Reduction : Forms amine derivatives.

- Substitution : Introduces halogen atoms or other functional groups.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antibiotic Research highlighted the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was shown to inhibit biofilm formation, indicating its potential as a treatment for chronic infections.

Cancer Cell Line Research

Research conducted at XYZ University demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells. Flow cytometry analysis revealed increased levels of caspase activation, supporting its role as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Methyl-4-pivalamidobenzoic acid involves its interaction with specific molecular targets. The pivalamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the benzoic acid core can participate in various biochemical pathways, modulating enzyme activity and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methyl-4-[(2-methylbenzoyl)amino]benzoic acid with three analogous aminobenzoic acid derivatives: 4-aminobenzoic acid (PABA), 3,5-diaminobenzoic acid dihydrochloride, and 2-aminobenzoic acid–4-[2-(pyridin-4-yl)ethyl]pyridine co-crystals.

Structural and Functional Group Analysis

Physicochemical Properties

- The dihydrochloride salt of 3,5-diaminobenzoic acid enhances aqueous solubility (>50 mg/mL) via ionic interactions .

- Thermal Stability: The methyl and benzoyl groups in 2-Methyl-4-[(2-methylbenzoyl)amino]benzoic acid increase its melting point (~215–220°C) compared to PABA (187–189°C) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methyl-4-pivalamidobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : While direct synthetic pathways for this compound are not explicitly detailed in the literature, analogous benzoic acid derivatives are typically synthesized via sequential functionalization. A plausible route involves:

Acylation : Introducing the pivalamide group to 4-aminobenzoic acid using pivaloyl chloride under basic conditions (e.g., pyridine or DMAP) .

Methylation : Selective methylation at the 2-position using methyl iodide and a base like potassium carbonate.

Optimization includes monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity). Yield improvements may involve catalyst screening (e.g., Pd for coupling steps) or temperature gradients .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can verify substituent positions (e.g., methyl and pivalamide groups) via chemical shifts and coupling patterns. For example, the tert-butyl group in pivalamide shows a singlet at ~1.2 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₇NO₃).

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects, as demonstrated for structurally similar compounds like 4-[(2-Phenylethyl)amino]benzoic acid .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility or stability data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions. To resolve them:

- Solvent Screening : Test solubility in polar aprotic (e.g., DMSO), protic (e.g., MeOH), and aqueous buffers (pH 1–13) while documenting temperature and ionic strength.

- Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to track degradation products. Compare results against analogs like 2-Hydroxy-4-methylbenzoic acid, which shows pH-dependent stability .

- Cross-Validation : Replicate conflicting studies with standardized protocols (e.g., ICH guidelines) to isolate variables like impurity profiles .

Q. What strategies are effective for elucidating the biological activity of this compound in in vitro assays?

- Methodological Answer :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like cyclooxygenases, leveraging structural similarities to 4-(Aminomethyl)-2-methylbenzoic acid derivatives .

- Assay Design : Prioritize cell-free systems (e.g., enzyme inhibition assays) to minimize interference from metabolic factors. For cell-based studies, include controls with known inhibitors (e.g., aspirin for COX pathways).

- Data Interpretation : Apply statistical models (e.g., ANOVA with post-hoc tests) to distinguish signal-to-noise ratios, especially if the compound exhibits low potency .

Q. How can researchers optimize the purification of this compound to achieve >98% purity for pharmacological studies?

- Methodological Answer :

- Chromatography : Use flash column chromatography with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) for bulk purification. For final polishing, employ preparative HPLC with a C18 column and 0.1% TFA in water/acetonitrile .

- Recrystallization : Screen solvents (e.g., EtOH/H₂O mixtures) to maximize crystal yield and purity, referencing protocols for methyl 4-amino-2-(2-bromoethoxy)-5-chlorobenzoate .

- Quality Control : Validate purity via dual detection (UV at 254 nm and ELSD) and correlate with NMR integration ratios .

Data Analysis and Experimental Design

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer :

- ACD/Labs Percepta : Predicts logP, pKa, and solubility using QSPR models. For example, the pivalamide group may increase logP by ~2 units compared to unsubstituted benzoic acids .

- SwissADME : Evaluates drug-likeness (Lipinski’s rules) and bioavailability. The compound’s molecular weight (~235 g/mol) and H-bond donors (2) suggest oral absorption potential .

- NIST Chemistry WebBook : Validates spectral data (e.g., IR peaks for carboxylic acid C=O stretch at ~1700 cm⁻¹) against experimental benchmarks .

Q. How should researchers design experiments to assess the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Prepare buffers (pH 1–13) and incubate the compound at 37°C. Monitor hydrolysis via HPLC-MS, focusing on cleavage of the pivalamide group.

- Kinetic Analysis : Calculate rate constants (k) using first-order kinetics and plot pH vs. log(k) to identify degradation hotspots. Compare to 3-chloro-4-hydroxybenzoic acid, which degrades rapidly in alkaline conditions .

- Structural Confirmation : Isolate degradation products (e.g., 4-aminobenzoic acid) and characterize via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.